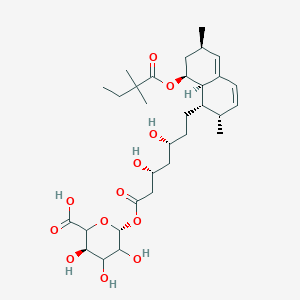
穆拉格列扎酰基-β-D-葡萄糖醛酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Muraglitazar undergoes extensive metabolism in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide metabolites as major drug-related components in bile, constituting at least 15 to 16% of the dose after oral administration. The synthesis involves glucuronidation, which is a process where glucuronic acid is transferred to muraglitazar, facilitating its excretion (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of muraglitazar acyl-β-D-glucuronide includes a glucuronide moiety attached to the muraglitazar molecule. The glucuronidation process enhances the solubility of hydrophobic compounds like muraglitazar, making them more easily excreted. The presence of the glucuronide moiety significantly alters the physicochemical properties of the parent compound.
Chemical Reactions and Properties
Muraglitazar acyl-β-D-glucuronide is involved in various chemical reactions, including hydrolysis and acyl migration. These reactions can influence the stability and biological activity of the metabolite. Specifically, acyl glucuronides can undergo intramolecular rearrangement and bind covalently to proteins, potentially leading to adverse effects (Sallustio et al., 1997).
Physical Properties Analysis
The physical properties of muraglitazar acyl-β-D-glucuronide, such as solubility and stability, are crucial for its pharmacokinetic profile. Acyl glucuronides are more water-soluble than their parent compounds, facilitating their excretion in bile and urine. However, they may also exhibit decreased plasma stability, affecting their circulation and potential toxicity (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to proteins, are essential for understanding the pharmacological and toxicological implications of muraglitazar acyl-β-D-glucuronide. Acyl glucuronides can react with amino acids or proteins, forming adducts that may lead to immune responses or cellular damage. The electrophilic nature of these metabolites allows them to bind covalently to nucleophilic sites in proteins, potentially leading to adverse drug reactions (Sallustio et al., 1997).
科学研究应用
蛋白质组学研究
穆拉格列扎酰基-β-D-葡萄糖醛酸是一种用于蛋白质组学研究的专业产品 {svg_1}. 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该化合物可用于研究蛋白质相互作用,修饰和定位。
代谢物研究
穆拉格列扎酰基-β-D-葡萄糖醛酸是穆拉格列扎的主要代谢物 {svg_2}. 代谢物是代谢的中间体和产物。代谢物一词通常仅限于小分子。代谢物具有多种功能,包括燃料,结构,信号传导,对酶的刺激和抑制作用,自身的催化活性(通常作为酶的辅因子),防御以及与其他生物体的相互作用(例如色素,气味和信息素)。
药代动力学和药物代谢
穆拉格列扎及其结构类似物培利格列扎是双重过氧化物酶体增殖物激活受体-α/γ激动剂 {svg_3}. 两种化合物在人体中都通过酰基葡萄糖醛酸化广泛代谢,形成1- O -β-酰基葡萄糖醛酸(AG)代谢物 {svg_4}. 这些代谢物是胆汁中主要的药物相关成分,口服给药后至少占剂量的15%至16% {svg_5}.
药物开发中的风险评估
对穆拉格列扎酰基-β-D-葡萄糖醛酸的研究可以有助于药物开发中的风险评估 {svg_6}. 反应性更强的穆拉格列扎酰基-β-D-葡萄糖醛酸不会根据美国最近的食品药品监督管理局关于代谢物安全测试的指南引发关注阈值,而更稳定的培利格列扎AG则会 {svg_7}.
生化研究
作为生化试剂,穆拉格列扎酰基-β-D-葡萄糖醛酸可用于各种生化研究应用 {svg_8}. 生化试剂用于临床诊断和医学研究,以了解和治疗人类疾病。
化学合成
穆拉格列扎酰基-β-D-葡萄糖醛酸可以化学合成,发现在NADPH强化的肝微粒体孵育中,其通过羟基化和O-脱甲基化以类似的方式氧化 {svg_9}. 这使其成为化学合成和有机化学研究中的一种有价值的化合物。
作用机制
Target of Action
Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .
Mode of Action
Muraglitazar Acyl-beta-D-glucuronide, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .
Biochemical Pathways
The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .
Pharmacokinetics
Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .
Result of Action
The molecular and cellular effects of Muraglitazar Acyl-beta-D-glucuronide’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .
安全和危害
The study demonstrated the difficulty in doing risk assessment based on metabolite exposure in plasma because the more reactive muraglitazar AG would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable peliglitazar AG would have .
属性
IUPAC Name |
(3R,6R)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28?,29-,30?,31?,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNHAOSAKQBJM-ZGCFSIIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)









